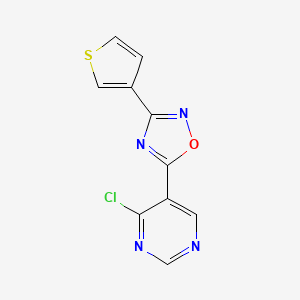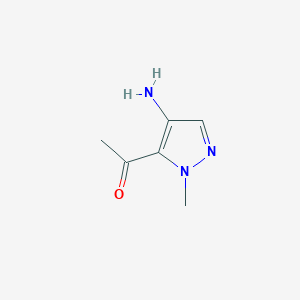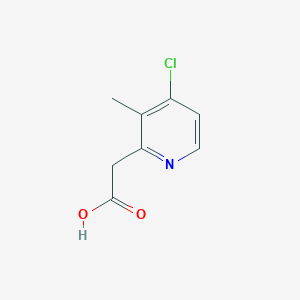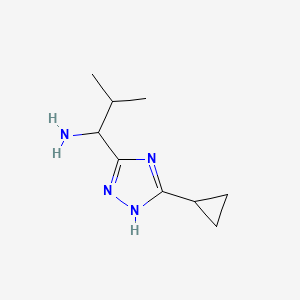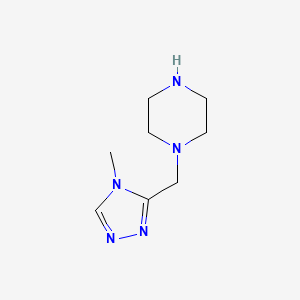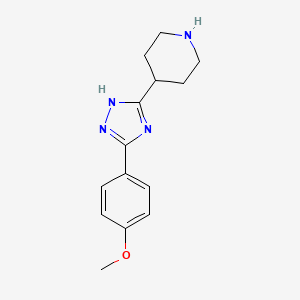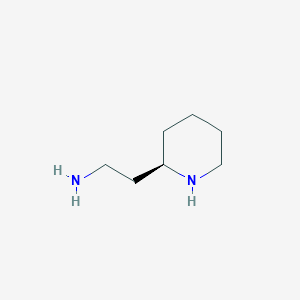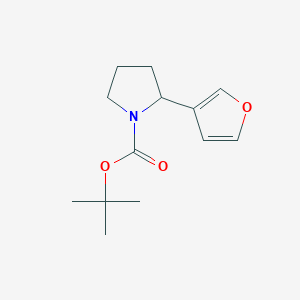![molecular formula C13H6BrCl2NS B11806896 6-Bromo-2-(3,5-dichlorophenyl)benzo[d]thiazole](/img/structure/B11806896.png)
6-Bromo-2-(3,5-dichlorophenyl)benzo[d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-(3,5-dichlorophenyl)benzo[d]thiazole is a chemical compound with the molecular formula C₁₃H₆BrCl₂NS.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(3,5-dichlorophenyl)benzo[d]thiazole typically involves the reaction of 2-aminothiophenol with 3,5-dichlorobenzoyl chloride in the presence of a base, followed by bromination. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and catalysts like triethylamine .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2-(3,5-dichlorophenyl)benzo[d]thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Electrophilic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperature conditions.
Major Products Formed
Nucleophilic Substitution: Formation of 2-(3,5-dichlorophenyl)benzo[d]thiazole derivatives.
Electrophilic Substitution: Formation of nitro or sulfonyl derivatives of the parent compound.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-(3,5-dichlorophenyl)benzo[d]thiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated as a potential lead compound for developing new drugs due to its biological activity.
Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Employed in studies related to enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 6-Bromo-2-(3,5-dichlorophenyl)benzo[d]thiazole involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-2-methylbenzo[d]thiazole
- 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole
- Benzo[d]thiazole-2-thiol derivatives
Uniqueness
6-Bromo-2-(3,5-dichlorophenyl)benzo[d]thiazole is unique due to the presence of both bromine and dichlorophenyl groups, which confer distinct chemical reactivity and biological activity compared to other benzo[d]thiazole derivatives. This uniqueness makes it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C13H6BrCl2NS |
|---|---|
Molekulargewicht |
359.1 g/mol |
IUPAC-Name |
6-bromo-2-(3,5-dichlorophenyl)-1,3-benzothiazole |
InChI |
InChI=1S/C13H6BrCl2NS/c14-8-1-2-11-12(5-8)18-13(17-11)7-3-9(15)6-10(16)4-7/h1-6H |
InChI-Schlüssel |
GDLMCSYNUHIFKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Br)SC(=N2)C3=CC(=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


